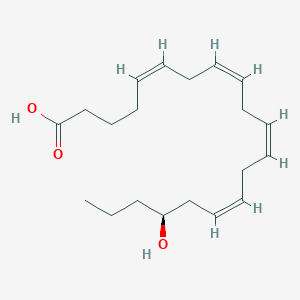

17(S)-HETE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

17(S)-HETE, or 17-hydroxyeicosatetraenoic acid, is a naturally occurring eicosanoid that plays a critical role in many physiological processes. It is a product of the metabolism of arachidonic acid, a polyunsaturated fatty acid found in the cell membranes of animals, and is produced by the action of the enzyme cytochrome P450 2C9 (CYP2C9). As a bioactive metabolite, 17(S)-HETE has been studied extensively for its various biochemical and physiological effects.

Applications De Recherche Scientifique

Vascular Smooth Muscle Cell Apoptosis : 20-HETE, closely related to 17(S)-HETE, plays a significant role in the apoptosis of pulmonary arterial smooth muscle cells, impacting vascular smooth muscle remodeling. It acts on intrinsic apoptotic pathways and is influenced by the inhibition of endogenous 20-HETE production (Wang et al., 2008).

Development of Hypertension : Studies indicate that a reduction in 20-HETE production in the kidney's outer medulla can induce hypertension. This highlights the role of 20-HETE in regulating renal function and blood pressure control (Stec et al., 1997).

Metabolic Flux Analysis in Scientific Workflows : Although not directly addressing 17(S)-HETE, this research outlines the importance of workflows in metabolic flux analysis, which can include the study of various metabolites like 17(S)-HETE (Dalman et al., 2010).

Microvascular Oxygen Sensing : Research has explored the role of 20-HETE, produced by P450 enzymes, in microvascular beds. It suggests potential functions in oxygen sensing and regulation of arteriolar caliber (Harder et al., 1996).

DNP NMR Spectroscopy : The use of 17O solid-state NMR, enhanced by DNP, has potential in researching metabolites like 17(S)-HETE. It provides improved sensitivity for studying substances at natural abundance (Perras et al., 2015).

Renal Circulation and Eicosanoid Excretion in Hepatic Cirrhosis : The study shows that 20-HETE plays a significant role in renal circulation disturbances in hepatic cirrhosis patients, indicating a broader impact on renal function and fluid regulation (Sacerdoti et al., 1997).

Nitric Oxide and Pulmonary Arteries : This research examines the interplay between 20-HETE and nitric oxide in pulmonary arteries, showing how 20-HETE influences vascular responses through the modulation of calcium concentration and nitric oxide release (Yu et al., 2002).

Skeletal Muscle Resistance Arteries : Investigating the role of 20-HETE in skeletal muscle resistance arteries, this study contributes to understanding how it affects vascular tone and myogenic responses (Frisbee et al., 2001).

Mécanisme D'action

- One of its primary targets is the leukotriene B4 receptor (BLT1), which plays a role in inflammation and immune responses .

- Cellular Effects : Immune cells respond to 17(S)-HETE, influencing inflammation, tissue repair, and immune surveillance .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-LNRPRRCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347697 |

Source

|

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183509-25-3 |

Source

|

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research paper focuses on Arsenic Trioxide's effects on Cytochrome P450 enzymes and arachidonic acid metabolism. How does this relate to 17(S)-HETE?

A1: 17(S)-HETE (17(S)-Hydroxy-eicosatetraenoic acid) is a bioactive lipid metabolite produced from arachidonic acid via the cytochrome P450 (CYP450) pathway. While the paper doesn't directly focus on 17(S)-HETE, it investigates how Arsenic Trioxide (ATO) alters the expression of specific CYP450 enzymes in mice livers []. Since CYP450 enzymes are involved in 17(S)-HETE synthesis, this research provides valuable insights into how ATO exposure could potentially disrupt the balance of arachidonic acid metabolites, including 17(S)-HETE, within the liver. This is significant because alterations in 17(S)-HETE levels have been linked to various physiological and pathological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Hydroxy-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B573787.png)

![1-[(R)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B573789.png)

![3-(Propan-2-yl)pyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B573790.png)

![3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile](/img/structure/B573791.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B573805.png)